molecular formula C13H9BrN2OS2 B2734870 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1325303-76-1

7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2734870
CAS No.: 1325303-76-1
M. Wt: 353.25
InChI Key: LHIJJDVOMRQIPF-UHFFFAOYSA-N
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Description

    Starting Materials: Bromophenyl-thieno[3,2-d]pyrimidine intermediate and methylthiol.

    Reaction Conditions: Nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions

  • Construction of Thieno[3,2-d]pyrimidine Core

      Starting Materials: 2-aminothiophene and a suitable aldehyde or ketone.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-thieno[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting kinases or other enzymes.

    Materials Science: Investigation as a component in organic electronic materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: Exploration of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromophenyl and methylsulfanyl groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    7-phenyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    7-(3-bromophenyl)-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: Contains an ethylsulfanyl group instead of methylsulfanyl, which may influence its solubility and reactivity.

Uniqueness

The presence of the bromophenyl and methylsulfanyl groups in 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties. The bromine atom can participate in halogen bonding and can be a site for further functionalization. The methylsulfanyl group can influence the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

7-(3-bromophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-3-2-4-8(14)5-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJJDVOMRQIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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